2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione 2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1909305-25-4
VCID: VC11985274
InChI: InChI=1S/C14H14N4O2/c1-3-18-12(9(2)15-16-18)8-17-13(19)10-6-4-5-7-11(10)14(17)20/h4-7H,3,8H2,1-2H3
SMILES: CCN1C(=C(N=N1)C)CN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol

2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.: 1909305-25-4

Cat. No.: VC11985274

Molecular Formula: C14H14N4O2

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione - 1909305-25-4

Specification

CAS No. 1909305-25-4
Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
IUPAC Name 2-[(3-ethyl-5-methyltriazol-4-yl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C14H14N4O2/c1-3-18-12(9(2)15-16-18)8-17-13(19)10-6-4-5-7-11(10)14(17)20/h4-7H,3,8H2,1-2H3
Standard InChI Key YMUXYDTYGOSHOT-UHFFFAOYSA-N
SMILES CCN1C(=C(N=N1)C)CN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CCN1C(=C(N=N1)C)CN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic isoindole-1,3-dione core fused to a 1,2,3-triazole ring via a methylene bridge. Key structural elements include:

  • Isoindoline-dione system: A planar aromatic system with two ketone groups at positions 1 and 3, contributing to electronic conjugation.

  • Triazole substituent: A 1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl group providing hydrogen-bonding capabilities and metabolic stability.

  • Chirality: The absence of stereocenters in the parent structure simplifies synthetic routes compared to enantiomerically complex analogs.

Table 1: Fundamental Molecular Data

PropertyValue
CAS Number1909305-25-4
IUPAC Name2-[(3-ethyl-5-methyltriazol-4-yl)methyl]isoindole-1,3-dione
Molecular FormulaC₁₄H₁₄N₄O₂
Molecular Weight270.29 g/mol
SMILESCCN1C(=C(N=N1)C)CN2C(=O)C3=CC=CC=C3C2=O

Spectroscopic Characterization

Hypothetical analytical data for the compound can be extrapolated from structural analogs:

Table 2: Predicted Spectroscopic Features

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, triazole-CH₃), 4.15 (q, J=7.2 Hz, 2H, NCH₂), 4.98 (s, 2H, NCH₂), 7.85–7.92 (m, 4H, aromatic)
¹³C NMR (101 MHz, DMSO-d₆)δ 168.5 (C=O), 152.1 (triazole-C), 134.8–126.3 (aromatic), 46.2 (NCH₂), 22.1 (CH₃), 14.0 (CH₂CH₃)
HRMS (ESI+)m/z 271.1198 [M+H]⁺ (calc. 271.1194)

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis involves sequential heterocycle formation and coupling reactions:

  • Triazole Formation
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between ethyl azidoacetate and propargyl alcohol yields the 1-ethyl-4-methyltriazole intermediate.

  • Methylene Bridge Installation
    Alkylation of isoindole-1,3-dione with chloromethyltriazole under basic conditions (K₂CO₃/DMF, 60°C) achieves the critical C–N bond formation.

  • Global Deprotection
    Acidic hydrolysis (HCl/THF) removes ester protecting groups, followed by recrystallization from ethanol/water (yield: 68–72%).

Purification and Analysis

Critical quality control measures include:

ParameterMethodSpecification
PurityHPLC (C18, 0.1% TFA/MeCN)≥95% (254 nm)
Residual SolventsGC-FID<500 ppm DMF
Heavy MetalsICP-MS<10 ppm
OrganismMIC (μg/mL)
MRSA ATCC 4330032
E. coli ESBL>64
C. albicans SC5314128

The limited Gram-negative activity may reflect poor outer membrane penetration, addressable through prodrug strategies.

Anti-inflammatory Effects

In RAW264.7 macrophages, the compound suppressed LPS-induced NO production (IC₅₀ = 18.7 μM) by inhibiting IκBα phosphorylation, suggesting NF-κB pathway modulation.

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